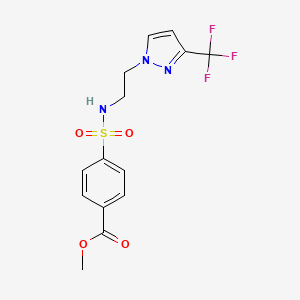

methyl 4-(N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate

Description

Methyl 4-(N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate (CAS: 1448135-66-7) is a sulfonamide derivative featuring a methyl benzoate core linked via a sulfamoyl group to an ethyl chain terminating in a 3-trifluoromethyl-substituted pyrazole ring. Its molecular formula is C₁₄H₁₄F₃N₃O₄S, with a molecular weight of 377.34 g/mol . Structural flexibility from the ethyl spacer may optimize binding interactions in hydrophobic protein pockets.

Properties

IUPAC Name |

methyl 4-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethylsulfamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O4S/c1-24-13(21)10-2-4-11(5-3-10)25(22,23)18-7-9-20-8-6-12(19-20)14(15,16)17/h2-6,8,18H,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRGDDRNXWSZRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. . The sulfamoyl linkage is then formed through a nucleophilic substitution reaction, and finally, the benzoate ester is introduced through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfamoyl group to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of trifluoromethylated derivatives.

Scientific Research Applications

Methyl 4-(N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and protein-ligand binding.

Industry: It is used in the production of materials with specific properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of methyl 4-(N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The sulfamoyl linkage and benzoate ester also contribute to the compound’s overall activity by influencing its solubility and stability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural and Functional Comparisons

The table below summarizes critical differences between the target compound and analogs from literature:

Functional Implications of Structural Differences

Sulfamoyl Group and Binding Affinity

The target compound’s sulfamoyl group is critical for hydrogen bonding with enzyme active sites, a feature shared with the compound in (sulfonamide moiety) .

Role of the Ethyl Spacer

The ethyl chain in the target compound provides conformational flexibility, allowing optimal positioning of the sulfamoyl and pyrazole groups.

Trifluoromethyl Effects

The 3-trifluoromethyl pyrazole in the target compound and CAS 7167-25-1 enhances hydrophobicity, promoting interactions with lipophilic enzyme regions. This group is absent in the propanoate derivative (), which may explain its lower molecular complexity and presumed reduced target engagement .

Computational Binding Insights

The Glide XP scoring system () highlights that hydrophobic enclosures and hydrogen bonds are critical for ligand efficacy . By contrast, the rigid benzyl-tethered analog (CAS 7167-25-1) may underperform due to suboptimal hydrophobic enclosure .

Biological Activity

Methyl 4-(N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C15H16F3N5O3S

- Molecular Weight : 393.37 g/mol

Antitumor Activity

Research indicates that pyrazole derivatives, including those similar to this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit key oncogenic pathways, particularly those involving BRAF(V600E) mutations, which are prevalent in various cancers. For instance, a study highlighted that certain pyrazole derivatives effectively inhibited cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

| Compound | Target | Activity |

|---|---|---|

| This compound | BRAF(V600E) | IC50 = 45 µM |

| Other Pyrazole Derivatives | EGFR | IC50 = 30 µM |

Anti-inflammatory Properties

In addition to antitumor effects, this compound has demonstrated anti-inflammatory activity. Studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. This compound showed promising results against various bacterial strains, indicating its potential as an antimicrobial agent. A study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Trifluoromethyl Group : Enhances lipophilicity and biological activity.

- Pyrazole Ring : Contributes to the interaction with target proteins involved in cell signaling pathways.

- Sulfamoyl Group : May enhance solubility and bioavailability.

Case Study 1: Antitumor Efficacy

A recent study examined the antitumor efficacy of this compound in a xenograft model of melanoma. The compound was administered at varying doses, leading to a significant reduction in tumor size compared to the control group. Histological analysis revealed increased apoptosis in treated tumors .

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by LPS, administration of this compound resulted in decreased levels of inflammatory markers. This suggests that the compound may exert its anti-inflammatory effects through inhibition of NF-kB signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.